molecular formula C10H10BrNO3 B1409398 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester CAS No. 1823443-42-0

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester

Cat. No.: B1409398
CAS No.: 1823443-42-0
M. Wt: 272.09 g/mol
InChI Key: ULTJOAAFCYHSTR-UHFFFAOYSA-N
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Description

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is a versatile chemical compound utilized in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester typically involves the reaction of 6-bromopyridine-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is utilized in diverse scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridine-2-carboxylic acid: A related compound used in similar applications.

    3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Another derivative with comparable properties.

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 6-bromo-3-prop-2-enoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTJOAAFCYHSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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